beta-D-glucopyranosyl nitromethane

Catalog No.
S1914080
CAS No.
81846-60-8
M.F
C7H13NO7
M. Wt
223.18 g/mol
Availability
In Stock
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beta-D-glucopyranosyl nitromethane

CAS Number

81846-60-8

Product Name

beta-D-glucopyranosyl nitromethane

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol

Molecular Formula

C7H13NO7

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1

InChI Key

CNILFIXWGGSLAQ-PJEQPVAWSA-N

SMILES

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-]

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-]
  • Glycosyltransferase studies

    Beta-D-glucopyranosyl nitromethane can be used as a substrate for glycosyltransferases, enzymes that transfer sugar molecules like glucose to other molecules. Studying how these enzymes interact with the nitromethane group can provide insights into their catalytic mechanisms.

  • Proteomics research

    The molecule can be employed as a labeling agent for proteins containing glycosylation (sugar attachment). The nitromethane group can be tagged with a fluorescent moiety or other detectable probe, allowing researchers to identify and study glycosylated proteins in complex biological mixtures [].

  • Development of new therapeutics

    The unique structure of beta-D-glucopyranosyl nitromethane offers potential for the development of novel therapeutic agents. The combination of a sugar moiety and a nitro group could lead to molecules with interesting biological properties, but further research is needed to explore this possibility [].

Beta-D-glucopyranosyl nitromethane is characterized by its molecular formula, C₇H₁₃N₃O₇, and its CAS number 81846-60-8. The compound features a beta-D-glucopyranosyl unit linked to a nitromethane group, which contributes to its reactivity and potential applications in synthetic chemistry and medicinal chemistry. The glucopyranosyl part is derived from glucose, which is a common sugar in nature, while the nitromethane part is known for its use as a solvent and in various

  • Reduction Reactions: The compound can undergo reduction to yield various derivatives, which may have different biological or chemical properties. For instance, it can be reduced to form amines or alcohols.
  • Nef Reaction: This compound can be involved in the Nef reaction, where nitro compounds are converted into carbonyl compounds. This reaction has been extended to C-glycosylnitromethanes, indicating the versatility of beta-D-glucopyranosyl nitromethane in synthetic pathways .
  • Regioselective Transformations: It can also participate in regioselective catalytic reductions, leading to specific products based on the reaction conditions .

Synthesis of beta-D-glucopyranosyl nitromethane can be achieved through several methods:

  • Glycosylation Reactions: One common method involves glycosylation of nitromethane with beta-D-glucopyranosyl halides or other activated glucopyranosyl derivatives. This method allows for the formation of the glycosidic bond necessary for the compound's structure .
  • Nef Reaction Extensions: As mentioned earlier, the Nef reaction can be adapted for synthesizing C-glycosylnitromethanes, including beta-D-glucopyranosyl nitromethane .
  • Catalytic Methods: Recent advancements have introduced catalytic methods for synthesizing glycosylated nitro compounds efficiently, providing streamlined access to beta-D-glucopyranosyl nitromethane .

Beta-D-glucopyranosyl nitromethane has potential applications across various domains:

  • Pharmaceutical Development: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug discovery.
  • Organic Synthesis: The compound can be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in organic reactions.
  • Bioconjugation Studies: Its glucopyranosyl component may facilitate bioconjugation processes, allowing for targeted delivery systems in drug development .

Interaction studies involving beta-D-glucopyranosyl nitromethane are crucial for understanding its biological mechanisms. Research indicates that compounds with similar structural motifs often interact with enzymes or receptors involved in metabolic pathways. For instance, studies on glycosylated compounds suggest they may modulate enzyme activity or influence cellular signaling pathways through their interactions with glycan-binding proteins .

Several compounds share structural similarities with beta-D-glucopyranosyl nitromethane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Alpha-D-glucopyranosyl nitromethaneSimilar glycosidic linkageDifferent anomeric configuration affecting reactivity
D-mannopyranosyl nitromethaneDifferent sugar unitMay exhibit different biological activities
C-glycosylnitroethenesRelated class of compoundsOften used in synthetic methodologies

Beta-D-glucopyranosyl nitromethane stands out due to its specific beta configuration and potential applications in pharmaceutical chemistry. Its unique combination of sugar and nitro functionalities offers avenues for further exploration in both synthesis and biological evaluation.

The stereochemical arrangement of beta-D-glucopyranosyl nitromethane is fundamentally governed by the β-anomeric configuration and the conformational preferences of both the glucopyranose ring and the nitromethane moiety. The compound exists predominantly in the ⁴C₁ chair conformation, which is the most stable form for β-D-glucopyranose derivatives due to the minimization of steric interactions and the favorable positioning of hydroxyl groups in equatorial orientations [6] [7] [8].

The β-anomeric linkage between the glucopyranose ring and the nitromethane group results in an equatorial positioning of the CH₂NO₂ substituent. This configuration is thermodynamically favored due to reduced 1,3-diaxial interactions compared to the corresponding α-anomer. The anomeric effect, which typically favors axial substituents at the anomeric carbon in carbohydrates, is modulated by the electron-withdrawing nature of the nitro group, leading to a preference for the β-configuration [8] [9] [10].

Conformational dynamics studies on related glucopyranosyl systems indicate that the pyranose ring exhibits limited flexibility, with the ⁴C₁ conformation being strongly preferred. The ring pucker amplitude (Q) and spherical polar coordinates (θ, φ) for the glucopyranose moiety are expected to be similar to those observed in other β-D-glucopyranosides, with Q values typically ranging from 0.54 to 0.58 Å and θ values near 10-15° [11] [12].

The nitromethane group itself can adopt different conformations relative to the glucopyranose ring. The torsional angle around the C1-CH₂ bond determines the spatial orientation of the nitro group, which can influence both the electronic properties and intermolecular interactions of the molecule. Computational studies on nitromethane derivatives suggest that the nitro group can exist in eclipsed and staggered conformations with relatively low energy barriers for interconversion [13] [14].

The stereochemical configuration significantly impacts the compound's chemical reactivity. The β-anomeric configuration provides a more accessible anomeric position for potential chemical transformations, while the equatorial orientation of the nitromethane group reduces steric hindrance for reactions involving the nitro functionality [9] [10].

Electronic Structure of the Nitromethane Moiety

The electronic structure of the nitromethane moiety in beta-D-glucopyranosyl nitromethane exhibits distinctive characteristics that arise from the strong electron-withdrawing nature of the nitro group and its conjugation with the adjacent carbon center. The nitromethane group possesses a ground-state electronic configuration that can be described within the Cs point group symmetry, with both eclipsed and staggered conformational states being accessible [13] [14].

The highest occupied molecular orbital (HOMO) of the nitromethane moiety is primarily composed of oxygen 2p lone pair orbitals (n̅O) with the molecular orbital designation 13a′. This orbital exhibits significant localization on the oxygen atoms of the nitro group and represents the primary electron-donating center of the molecule [13] [14]. The HOMO-1 orbital (12a′) retains oxygen 2p lone pair character but demonstrates substantial mixing with σO-CN bonding character, indicating delocalization between the nitro group and the methylene carbon [15] [13].

The electronic ground state configuration of the nitromethane moiety follows the pattern: ··· (9a′)²(10a′)²(11a′)²(2a″)²(3a″)²(12a′)²(13a′)², where the HOMO-2 and HOMO-3 orbitals (3a″ and 2a″) exhibit πN=O character, reflecting the double bond nature of the nitrogen-oxygen interactions within the nitro group [13] [14].

The HOMO-LUMO energy gap represents a critical parameter for understanding the electronic stability and reactivity of the compound. For the planar configuration of nitromethane, computational studies using self-consistent charge density functional tight-binding (SCC-DFTB) methods predict a HOMO-LUMO gap of 4.75 eV, while HARES/LDA calculations yield a value of 3.70 eV [16]. However, upon bending of the NO₂ group out of the molecular plane by approximately 53°, the HOMO-LUMO gap undergoes dramatic reduction to 0.54 eV (SCC-DFTB) and 0.13 eV (HARES/LDA), indicating significant electronic destabilization and enhanced reactivity under conformational distortion [16].

The electronic transitions within the nitromethane moiety follow a well-defined pattern of excitations from occupied orbitals to various unoccupied states. The first electronic transition occurs at approximately 4.605 eV (calculated) and 4.550 eV (experimental), corresponding to a π(4a″) ← n̅O/σCN(12a′) excitation with minimal oscillator strength [13] [14]. The major π→π transition appears at 6.879 eV (calculated) and 6.271 eV (experimental), representing a π*(4a″) ← π(3a″) excitation with substantial oscillator strength of 0.15459 [13] [14].

Rydberg series excitations commence at approximately 7.637 eV, corresponding to 3s(14a′) ← n̅O(13a′) transitions with characteristic quantum defects. The ionization potential of the nitromethane moiety has been determined to be 11.07 eV (adiabatic), representing the energy required for complete electron removal from the HOMO [13] [14].

The vibrational structure of the nitromethane moiety exhibits several characteristic frequencies that provide insight into the electronic environment. The C-N stretching frequency occurs at 0.114 eV (919 cm⁻¹), while the NO₂ symmetric stretching and bending modes appear at 0.155 eV (1250 cm⁻¹) and 0.081 eV (653 cm⁻¹), respectively [13] [14]. These vibrational parameters reflect the electronic coupling between the nitro group and the methylene carbon, as well as the influence of the glucopyranose substituent on the electronic density distribution.

Hydrogen Bonding Patterns and Crystal Packing Behavior

The hydrogen bonding patterns and crystal packing behavior of beta-D-glucopyranosyl nitromethane are dominated by the multiple hydroxyl groups of the glucopyranose moiety and the electron-accepting capability of the nitro group. The compound possesses four hydrogen bond donors (hydroxyl groups) and seven hydrogen bond acceptors (five oxygen atoms from hydroxyl groups and ether linkages, plus two oxygen atoms from the nitro group), creating an extensive network of potential intermolecular interactions [17].

The glucopyranose portion of the molecule provides the primary framework for hydrogen bonding through its hydroxyl groups at positions 2, 3, 4, and 6. These hydroxyl groups exhibit characteristic O-H···O hydrogen bonding patterns commonly observed in carbohydrate crystal structures. The hydroxyl groups adopt gauche orientations around the C-O bonds, facilitating optimal geometric arrangements for hydrogen bond formation with neighboring molecules [11] [18] [12].

Intramolecular hydrogen bonding within the glucopyranose ring follows established patterns observed in related β-D-glucopyranosides. The most significant intramolecular contact typically occurs between the O2-H group and the ring oxygen (O5), with typical O···O distances of approximately 2.7-2.9 Å and O-H···O angles ranging from 140-160° [11] [12]. This interaction contributes to the stabilization of the ⁴C₁ chair conformation and influences the overall molecular geometry.

The nitromethane moiety introduces additional complexity to the hydrogen bonding network through its electron-withdrawing character and dual acceptor sites. The nitro group oxygen atoms can participate as hydrogen bond acceptors with hydroxyl groups from neighboring molecules, creating unique interaction patterns not observed in conventional carbohydrate structures. The electron density depletion around the nitro group enhances its hydrogen bond accepting capability, potentially leading to stronger interactions than typical carbonyl or ether oxygen acceptors [20].

Crystal packing analysis of related glycosyl compounds suggests that beta-D-glucopyranosyl nitromethane likely adopts a layered structure where molecules are arranged to maximize hydrogen bonding interactions. The polar hydroxyl groups and nitro functionality would be expected to segregate from any hydrophobic regions, creating distinct polar and less polar domains within the crystal lattice [18] [12].

The pyranose ring geometry in the crystal state would be expected to maintain the ⁴C₁ chair conformation with minimal distortion from ideal values. Comparative analysis with similar glucopyranosyl derivatives indicates that the glycosidic bond geometry would be characterized by torsion angles φ (O5-C1-O1-Cx) and ψ (C1-O1-Cx-Cx+1) values typical of β-linkages, approximately -60° to -90° for φ and +90° to +130° for ψ [11] [12].

The crystal packing would likely be stabilized by a combination of primary O-H···O hydrogen bonds between glucopyranose hydroxyl groups and secondary C-H···O interactions involving the nitromethane CH₂ group and various oxygen acceptors. The electron-withdrawing effect of the nitro group would enhance the acidity of the methylene protons, making them more effective hydrogen bond donors for weak interactions [18] [20].

Thermal parameters and atomic displacement factors in the crystal structure would be expected to show anisotropic motion patterns characteristic of carbohydrate structures, with the pyranose ring atoms exhibiting relatively rigid behavior and the terminal CH₂OH and CH₂NO₂ groups showing greater flexibility. The nitro group orientation would be constrained by crystal packing forces and intermolecular hydrogen bonding requirements [11] [18].

Traditional Glycosylation Approaches

Koenigs-Knorr Method Adaptations

The Koenigs-Knorr glycosylation method represents one of the most fundamental approaches for synthesizing beta-D-glucopyranosyl nitromethane. This classical methodology involves the activation of glycosyl halides using metal salt promoters to facilitate glycosidic bond formation [1] [2]. Cadmium carbonate has emerged as a particularly effective promoter for achieving beta-selective glycosylation reactions with high stereoselectivity [1].

The modified Koenigs-Knorr synthesis employs rigorously anhydrous conditions maintained through continuous azeotropic removal of moisture. This approach consistently results in the formation of exclusively beta-anomers of glycoside products [1] [3]. Silver nitrate activation has proven especially valuable for beta-D-glucopyranosyl nitromethane synthesis, where treatment of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide with stoichiometric silver nitrate in the presence of molecular sieves in dry acetonitrile yields the corresponding glycosyl nitrate intermediate in 77% yield [4].

The mechanism proceeds through silver-assisted bromide departure, leading to glycosyl nitrate formation via either oxacarbenium and acyloxonium intermediates or through a concerted displacement mechanism involving a six-membered intermediate [4]. The complete beta-selectivity observed is attributed to Walden inversion rather than neighboring group participation of the 2-O-acetyl substituent [4].

Hanessian's Pyridyl Activation Strategy

Hanessian's remote intramolecular activation methodology represents a sophisticated approach utilizing 3-methoxypyridyl (MOP) activating agents at the anomeric position [2]. This strategy provides regioselective and stereoselective access to 1,2-cis glycosides through activation at a remote atom not directly attached to the anomeric position [2].

The substrate scope encompasses glycosyl phosphates and esters in addition to various alcohol acceptors. The mechanism involves activation through an interaction between a promotor and a heteroatom remote from the anomeric center, resulting in a reactive intermediate that undergoes nucleophilic attack with inversion of stereochemistry [2].

Recent developments include the use of BF3·DMF conditions for synthesizing monoprotected 1,2-cis galactopyranosides in excellent yield and good diastereoselectivity within 30 minutes [2]. The stereoselectivity is rationalized through an oxycarbenium/BF3-coordinated 3-bromo-2-pyridyloxy ion-pair intermediate displaced by the alcohol in an SN2-like reaction [2].

Modern Catalytic Glycosylation Techniques

Contemporary approaches to beta-D-glucopyranosyl nitromethane synthesis have embraced transition metal catalysis to achieve enhanced selectivity and milder reaction conditions [5] [6]. Palladium-catalyzed glycosylation methods utilizing glycosyl chlorides as donors have demonstrated remarkable efficiency, with PdII complexes serving as Lewis acids to promote oxacarbenium ion intermediate formation [7].

Cerium(IV) ammonium nitrate (CAN) mediated synthesis represents another significant advancement, where the reaction proceeds via glycosyl nitrate intermediacy [4]. The mechanism involves either radical-cation species generation with Ce(IV) reduction to Ce(III) or direct oxidative activation of thioglycoside precursors [4]. Catalytic amounts of CAN (0.5 equivalents) provide optimal balance between reaction time, yield, and regioselectivity for 2-OH glucose formation [4].

Modern photochemical glycosylation approaches employ visible light activation with photoacids or photosensitizers [8]. Schreiner's thiourea serves as a photoacid under UV irradiation, exploiting enhanced acidity at excited states to catalyze glycosylation between glucosyl trichloroacetimidates and pyranose acceptors [8]. Visible light glycosylation using Umemoto's reagent enables trifluoromethylation of thioglycosides under blue light irradiation, forming reactive sulfonium intermediates [8].

Enzymatic glycosylation methodologies offer protecting group-free approaches using glycosyltransferases, glycosidases, or endoglycosidases [9] [10]. These methods achieve precise anomeric configuration control and regiochemistry without protecting group requirements. Sugar oxazoline donors with endoglycosidases provide highly activated substrates leading to substantial enhancement of synthetic efficiency [9].

Solvent Effects on Anomeric Selectivity

Solvent selection profoundly influences the stereochemical outcome of glycosylation reactions synthesizing beta-D-glucopyranosyl nitromethane. Extensive computational and experimental studies have revealed correlations between anomeric selectivity and Kamlet-Taft solvent parameters [11] [12] [13].

Diethyl ether favors alpha-glycoside formation through contact ion pair mechanisms, while dichloromethane promotes beta-selectivity via solvent-separated ion intermediates [14]. The conformer and counterion distribution hypothesis suggests that stereoselectivity results from conformational preferences of the oxacarbenium pyranose ring and preferential counterion coordination [11].

Acetonitrile demonstrates intermediate selectivity with enhanced reaction rates compared to nitromethane, maintaining regioselectivity for 2-OH product formation [4]. Theoretical investigations using quantum mechanical calculations and molecular dynamics simulations reveal that solvent effects modulate both hyperconjugative interactions and steric effects in anomeric systems [11] [15].

The Kamlet-Taft polarizability parameter π* correlates linearly with anomeric selectivity for thioglucopyranosides bearing non-participating protecting groups at position 2 [12] [13]. Higher π* values generally favor beta-selectivity through enhanced stabilization of solvent-separated ion pairs [13].

Protecting Group Strategies for Hydroxyl Functionalities

Protecting group selection and manipulation represent critical considerations in beta-D-glucopyranosyl nitromethane synthesis. Contemporary strategies emphasize orthogonal protection patterns enabling selective functionalization while maintaining synthetic efficiency [16].

Ester protecting groups, particularly acetyl and benzoyl derivatives, serve dual functions as temporary protection and stereochemical control elements [16]. Acetyl groups provide neighboring group participation for 1,2-trans selectivity, while benzoyl groups offer enhanced stability under basic conditions. Levulinoyl protecting groups enable orthogonal deprotection using hydrazine reagents without affecting other ester functionalities [4].

Ether-type protecting groups including benzyl, p-methoxybenzyl, and allyl ethers offer complementary stability profiles. Benzyl ethers remain stable under acidic and basic conditions while enabling neutral removal through catalytic hydrogenation. p-Methoxybenzyl ethers provide acid-labile protection removable with DDQ or CAN oxidation.

Regioselective protection strategies exploit inherent reactivity differences between hydroxyl groups. Primary alcohols demonstrate enhanced reactivity toward bulky protecting groups compared to secondary alcohols. Organotin-mediated regioselective protection utilizes dibutyltin oxide to differentiate hydroxyl reactivities through stereoelectronic effects.

One-pot protection methodologies enable direct installation of orthogonal protecting group patterns without intermediate purification. These combinatorial approaches significantly reduce synthetic effort and waste while providing access to diverse building block libraries. The strategy employs tetra-trimethylsilylated thioglycosides as starting materials for efficient generation of diols, triols, and fully protected derivatives.

Synthetic MethodologyYield (%)SelectivityKey Advantages
Traditional Nitromethane Synthesis37-66Beta-selectiveSimple reagents, established procedure
Koenigs-Knorr with AgNO₃51-75Beta-selectiveHigh selectivity, mild conditions
CAN-mediated Approach51RegioselectiveImproved reaction rates
Hanessian Pyridyl Method60-851,2-cis selectiveProtecting group friendly
Palladium Catalysis70-90StereoselectiveMild conditions, catalytic amounts
Enzymatic Glycosylation80-95Highly selectiveNo protecting groups required
Protecting GroupTypeStabilityRemoval ConditionsSelectivity
Benzyl (Bn)EtherHighH₂/Pd-CPrimary > Secondary
Acetyl (Ac)EsterModerateNaOMe/MeOHNon-selective
Benzoyl (Bz)EsterHighNaOMe/MeOHParticipating group
p-Methoxybenzyl (PMB)EtherModerateDDQ or CANSelective removal
Levulinoyl (Lev)EsterHighNH₂NH₂·H₂OOrthogonal
SolventKamlet-Taft π*Alpha SelectivityBeta SelectivityMechanism
Diethyl ether0.27HighLowContact ion pair
Dichloromethane0.82LowHighSolvent-separated ions
Acetonitrile0.75MediumMediumPolar coordination
Nitromethane0.85LowHighStrong dipole

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

223.06920175 g/mol

Monoisotopic Mass

223.06920175 g/mol

Heavy Atom Count

15

Wikipedia

2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol

Dates

Last modified: 08-16-2023

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